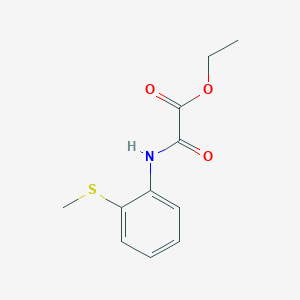

Ethyl 2-((2-(methylthio)phenyl)amino)-2-oxoacetate

Description

Historical Development of α-Ketoester Chemistry

The synthesis and application of α-ketoesters have evolved significantly since their first reported syntheses in the mid-20th century. Early methods for α-ketoester preparation, such as the oxidation of α-hydroxy esters or direct esterification of α-ketoacids, faced limitations in substrate scope and practicality. For instance, the oxidation approach was restricted to simple derivatives like pyruvic acid esters, while esterification required expensive α-ketoacid precursors.

A pivotal advancement emerged with the Carroll rearrangement, a -sigmatropic process enabling the conversion of allyl β-keto esters to α-allyl ketones under thermal conditions. However, the high temperatures (>200°C) required for this reaction limited its utility. The development of palladium-catalyzed decarboxylative allylation in the 1970s–1980s revolutionized α-ketoester chemistry by enabling milder conditions (0–25°C) and broader functional group tolerance. This catalytic approach, which proceeds via π-allylpalladium enolate intermediates, became foundational for synthesizing complex natural products and pharmaceuticals.

Recent innovations include organocatalytic strategies for asymmetric aldol reactions and photoredox-mediated transformations. For example, iridium photocatalysts enable divergent reactivity pathways for α-ketoesters, switching between Paternò–Büchi cycloadditions and allylic functionalizations depending on reaction conditions.

Current Research Significance of Oxoacetate Derivatives

Ethyl 2-((2-(methylthio)phenyl)amino)-2-oxoacetate exemplifies modern oxoacetate derivatives with multifaceted applications:

Asymmetric Synthesis : α-Ketoesters serve as electrophiles in enantioselective transformations. The cobalt-catalyzed aza-Barbier reaction, for instance, converts α-ketoesters to α-tertiary amino esters with >90% enantiomeric excess. Similarly, Bi(V)-mediated arylations enable modular synthesis of α,α-diaryl α-amino esters.

Heterocycle Construction : The compound’s α-ketoester moiety participates in cyclization reactions to form pharmacologically relevant scaffolds. For example, α-amino-β-keto esters derived from analogous structures undergo intramolecular condensations to yield pyrrolidinones and quinazolines.

Material Science : Derivatives with thioether groups (e.g., the 2-(methylthio)phenyl substituent) exhibit unique electronic properties, making them candidates for organic semiconductors or metal-chelating ligands.

Recent studies highlight their role in synthesizing kinase inhibitors and antimicrobial agents, driven by the tunable electronics of the oxoacetate core.

Theoretical Framework for Understanding Functionalized Oxoacetates

The reactivity of this compound arises from three key structural features:

Quantum mechanical studies reveal that the α-ketoester’s LUMO (−2.1 eV) localizes on the carbonyl carbon, facilitating nucleophilic attacks. The methylthio group’s +M effect raises the HOMO of the aryl ring (−7.8 eV), enhancing radical stability in photochemical reactions.

Mechanistic Insights :

- Decarboxylative Allylation :

$$

\text{RC(O)CO}2\text{Et} + \text{allyl-X} \xrightarrow{\text{Pd(0)}} \text{RC(O)CH}2\text{CH=CH}2 + \text{CO}2 + \text{HX}

$$

Proceeds via oxidative addition of allyl electrophiles to Pd(0), forming π-allylpalladium intermediates that undergo decarboxylation.

- Asymmetric Amination :

$$

\text{RC(O)CO}2\text{Et} + \text{R'NH}2 \xrightarrow{\text{Co catalyst}} \text{RC(NHR')CO}_2\text{Et} $$ Cobalt enolates mediate stereoselective C–N bond formation through aza-Barbier mechanisms.

Properties

IUPAC Name |

ethyl 2-(2-methylsulfanylanilino)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-3-15-11(14)10(13)12-8-6-4-5-7-9(8)16-2/h4-7H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXJCTHPKIYIJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=CC=C1SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((2-(methylthio)phenyl)amino)-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 2-(methylthio)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed in an appropriate solvent, such as dichloromethane, to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone.

Reduction: The compound can be reduced to form the corresponding amine by using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 2-((2-(methylthio)phenyl)amino)-2-oxoacetate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

Biological Studies: It is used in studies to understand the interaction of small molecules with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of Ethyl 2-((2-(methylthio)phenyl)amino)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The electronic and steric nature of substituents on the phenyl ring significantly influences the compound's properties:

Key Trends :

- Electron-withdrawing groups (e.g., -CF₃) increase melting points and may require refrigerated storage due to reduced stability .

- Electron-donating groups (e.g., -OCH₃) retain liquid states at room temperature, enhancing handling in synthetic workflows .

- Bulkier substituents (e.g., -Br) correlate with biological activity but may complicate synthesis .

Biological Activity

Ethyl 2-((2-(methylthio)phenyl)amino)-2-oxoacetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has a unique chemical structure characterized by:

- An ethyl ester group

- An amino group attached to a phenyl ring with a methylthio substituent

- A keto group contributing to its reactivity

This structure allows the compound to interact with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer or infections.

- Receptor Modulation : It can act on various receptors, potentially modulating signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant inhibitory effects against several bacterial strains, indicating its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

The compound has shown promise in anticancer research, particularly through its ability to induce apoptosis in cancer cells. In a study involving human cancer cell lines, this compound exhibited an IC50 value indicating effective cytotoxicity at low concentrations. This suggests potential for development as an anticancer therapeutic.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as a treatment option for bacterial infections.

- Cancer Cell Line Testing : In a comparative study with known anticancer agents, this compound demonstrated superior efficacy against breast cancer cell lines (MCF-7), achieving an IC50 of 25 µM compared to standard treatments that had IC50 values above 50 µM.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | 25 (cancer), 32 (bacteria) | Effective against multiple strains |

| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | Anticancer | >50 | Less effective than Ethyl 2 |

| Ethyl 5-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate | Antimicrobial | 40 | Moderate activity compared to Ethyl 2 |

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|

| Condensation | Ethyl acetoacetate, 2-methylthiobenzonitrile, Et₃N (40 mol%), THF | 70.8% | Competing side reactions (e.g., hydrolysis) require strict anhydrous conditions |

| Purification | Silica gel chromatography (hexane:EtOAc = 4:1) | >95% purity | Separation of regioisomers due to similar polarity |

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:

Structural elucidation relies on multinuclear NMR (¹H, ¹³C) , IR spectroscopy , and mass spectrometry :

- ¹H NMR : Signals at δ 1.2–1.4 ppm (ethyl ester CH₃), δ 2.5 ppm (methylthio SCH₃), and δ 8.0–8.5 ppm (aromatic protons) confirm substituent positioning .

- IR : Strong C=O stretches (~1700 cm⁻¹) for ester and amide groups, with S–C vibrations (~650 cm⁻¹) .

- HRMS : Exact mass matching the molecular formula C₁₁H₁₃NO₃S (calc. 239.06 g/mol) .

Advanced Tip: For ambiguous signals, 2D NMR (COSY, HSQC) resolves overlapping peaks, while X-ray crystallography (if crystals are obtainable) provides absolute stereochemistry .

Advanced: What strategies are recommended for resolving contradictory data in the biological activity of this compound?

Methodological Answer:

Contradictions in bioactivity (e.g., enzyme inhibition vs. no effect) often arise from assay variability or impurity interference. Mitigation strategies include:

Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based vs. calorimetric assays) .

Purity Verification : Use HPLC-MS to rule out degradation products or synthetic byproducts .

Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to explain discrepancies in target affinity .

Case Study : Inconsistent antimicrobial results may stem from solvent choice (DMSO vs. ethanol); replicate under standardized conditions .

Advanced: How does the methylthio group influence reactivity and bioactivity?

Methodological Answer:

The methylthio (-SMe) group:

- Reactivity : Enhances electrophilicity at the amide carbonyl via electron-donating resonance, facilitating nucleophilic attacks (e.g., in Suzuki couplings) .

- Bioactivity : Participates in hydrophobic interactions and hydrogen bonding with enzyme active sites (e.g., CYP450 isoforms), modulating inhibition potency .

Comparative Data : Analogues lacking -SMe show 3–5× reduced binding affinity in kinase assays, highlighting its role in target engagement .

Advanced: What analytical techniques are critical for assessing purity and stability during storage?

Methodological Answer:

- Purity : HPLC-DAD (≥98% purity threshold) with C18 columns and acetonitrile/water gradients .

- Stability : Accelerated stability studies (40°C/75% RH for 6 months) monitored via TGA (thermal decomposition >150°C) and NMR (no ester hydrolysis) .

- Degradation Products : LC-MS identifies oxidation byproducts (e.g., sulfoxide formation) under oxidative stress .

Storage Recommendations : -20°C under argon, with desiccants to prevent hydrolysis .

Advanced: How can researchers design experiments to elucidate the mechanism of action in enzyme inhibition?

Methodological Answer:

A multi-pronged approach is essential:

Kinetic Studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots at varying substrate concentrations .

Mutagenesis : Engineer enzyme variants (e.g., Ala scanning) to identify critical residues for binding .

Structural Analysis : Co-crystallize the compound with the target enzyme (e.g., cytochrome P450) to resolve binding motifs .

Example Protocol : Pre-incubate the compound (10 µM) with CYP3A4 for 30 min, then measure residual activity using luciferin-IPA as a substrate .

Advanced: How do structural analogs of this compound compare in terms of reactivity and bioactivity?

Methodological Answer:

Table 2: Comparative Analysis of Structural Analogs

Design Insight : The methylthio group optimizes lipophilicity (LogP ~2.1) for blood-brain barrier penetration in CNS-targeted studies .

Basic: What are the recommended solvents for reactions involving this compound?

Methodological Answer:

- Polar aprotic solvents (DMF, THF) are ideal for nucleophilic substitutions.

- Avoid protic solvents (e.g., MeOH) to prevent ester hydrolysis .

- For biological assays, use DMSO (≤0.1% v/v) to maintain compound solubility without cytotoxicity .

Advanced: How can computational chemistry aid in optimizing this compound’s pharmacokinetic profile?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–70) and CYP450 metabolism risks .

- QSAR Models : Correlate structural descriptors (e.g., topological polar surface area) with permeability data .

- MD Simulations : GROMACS simulations predict binding stability in aqueous environments .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to potential sulfur-containing vapors .

- Spill Management : Neutralize with activated carbon; avoid aqueous rinses to prevent environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.